N-Boc-(R)-1-amino-2-propanol

Description

Properties

IUPAC Name |

tert-butyl N-[(2R)-2-hydroxypropyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3/c1-6(10)5-9-7(11)12-8(2,3)4/h6,10H,5H2,1-4H3,(H,9,11)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNJCFDAODGKHAV-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CNC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90477444 | |

| Record name | N-Boc-(R)-1-amino-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90477444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119768-44-4 | |

| Record name | N-Boc-(R)-1-amino-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90477444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Boc-(R)-1-amino-2-propanol chemical properties

An In-depth Technical Guide to N-Boc-(R)-1-amino-2-propanol: Properties, Synthesis, and Applications

Introduction: A Versatile Chiral Building Block

N-Boc-(R)-1-amino-2-propanol, with the CAS number 119768-44-4, is a chiral amino alcohol that has become an indispensable tool for researchers and synthetic chemists, particularly in the fields of medicinal chemistry and drug development.[1][2] Its structure features a primary amine protected by a tert-butoxycarbonyl (Boc) group and a secondary alcohol on a chiral backbone. This specific arrangement of functional groups provides a unique combination of stability and selective reactivity, making it a valuable intermediate in the synthesis of complex, enantiomerically pure molecules.[3][4]

The significance of this compound lies in the strategic role of the Boc protecting group. This group effectively "masks" the nucleophilic and basic nature of the amine, allowing chemists to perform transformations on the hydroxyl group without interference.[5][6] Subsequently, the Boc group can be removed under specific acidic conditions, revealing the free amine for further synthetic steps.[5] This controlled, sequential reactivity is a cornerstone of modern multi-step organic synthesis, enabling the efficient construction of bioactive molecules with precise stereochemistry, which is often critical for therapeutic efficacy and safety.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and key applications for professionals in the scientific community.

Physicochemical and Structural Properties

N-Boc-(R)-1-amino-2-propanol is typically a clear, colorless to pale yellow liquid or viscous liquid at room temperature.[1][7] Its structural and physical characteristics are fundamental to its handling, storage, and application in synthesis.

Chemical Structure

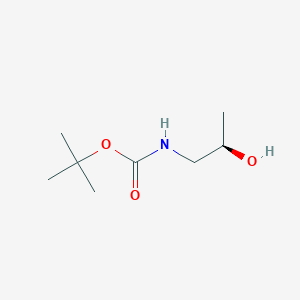

Below is the two-dimensional structure of N-Boc-(R)-1-amino-2-propanol, illustrating the connectivity of the atoms and the key functional groups.

Caption: 2D structure of N-Boc-(R)-1-amino-2-propanol.

Data Summary Table

The following table summarizes the key quantitative properties of N-Boc-(R)-1-amino-2-propanol, compiled from various authoritative sources.

| Property | Value | Reference(s) |

| CAS Number | 119768-44-4 | [1][2][7] |

| IUPAC Name | tert-butyl N-[(2R)-2-hydroxypropyl]carbamate | [2][7] |

| Molecular Formula | C₈H₁₇NO₃ | [1][2][7] |

| Molecular Weight | 175.23 g/mol | [1][2] |

| Appearance | Clear colorless to pale yellow liquid or viscous liquid | [1][7] |

| Boiling Point | 95-100 °C at 1.2 mmHg 276.4 °C at 760 mmHg | [1][8] |

| Density | ~1.025 g/cm³ | [8][9] |

| Refractive Index | ~1.4460 | [8][9] |

| Optical Rotation | -21.0 ± 3.5° (c=1 in chloroform) | [7] |

| Storage Temperature | 2-8 °C | [1][8][9] |

| Flash Point | 121 °C | [8] |

| Solubility | Soluble in polar organic solvents. | [4] |

Synthesis and Reactivity

The utility of N-Boc-(R)-1-amino-2-propanol stems directly from its synthesis, which preserves chirality, and its predictable reactivity, which allows for controlled chemical transformations.

General Synthesis Protocol

The most common and efficient synthesis involves the protection of the primary amine of the chiral precursor, (R)-(-)-1-Amino-2-propanol.[5] The protecting agent is di-tert-butyl dicarbonate (Boc₂O), a stable and widely used reagent for introducing the Boc group.[6]

Caption: General workflow for the synthesis of N-Boc-(R)-1-amino-2-propanol.

Step-by-Step Methodology:

-

Dissolution: Dissolve (R)-(-)-1-Amino-2-propanol in a suitable anhydrous solvent, such as dichloromethane (DCM) or methanol, in a reaction vessel.[5]

-

Base Addition: Add a base, typically a tertiary amine like triethylamine, to the solution. The base acts as a scavenger for the acidic byproduct generated during the reaction.[5][10]

-

Boc Anhydride Addition: Slowly add di-tert-butyl dicarbonate (Boc₂O), usually dissolved in the same solvent, to the reaction mixture. The reaction is typically carried out at room temperature.[5][10]

-

Reaction Monitoring: Stir the mixture for several hours until the reaction is complete. Progress can be monitored using techniques like Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is typically washed with aqueous solutions (e.g., water, brine) to remove the base salt and other water-soluble impurities. The organic layer is then dried, concentrated under vacuum, and the resulting crude product can be purified, if necessary, by column chromatography to yield pure N-Boc-(R)-1-amino-2-propanol.[10]

Core Reactivity Principles

The chemical behavior of N-Boc-(R)-1-amino-2-propanol is governed by the interplay between the protected amine and the free hydroxyl group.

-

Stability of the Boc Group: The Boc-protected amine is stable under a wide range of non-acidic conditions, including exposure to basic reagents, nucleophiles, and many oxidizing/reducing agents.[5][6] This stability is the key to its function, allowing the secondary alcohol to undergo various transformations—such as esterification, etherification, or oxidation—without affecting the amine.[5]

-

Deprotection (Amine Liberation): The Boc group is designed to be labile under acidic conditions.[5] Treatment with a strong acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in an organic solvent, efficiently cleaves the carbamate to release the free primary amine, carbon dioxide, and tert-butanol (which typically forms isobutylene).[6][10] This deprotection step is often high-yielding and clean, making it a reliable method in a synthetic sequence.

Caption: Key reactivity pathways for N-Boc-(R)-1-amino-2-propanol.

Applications in Research and Drug Development

The unique properties of N-Boc-(R)-1-amino-2-propanol make it a high-value intermediate in several areas of chemical science.

-

Pharmaceutical Synthesis: As a chiral building block, it is integral to the synthesis of numerous pharmaceutical agents where specific stereochemistry is required for biological activity.[1][3] Its use ensures that the final active pharmaceutical ingredient (API) is enantiomerically pure, which is a critical regulatory requirement to maximize efficacy and minimize potential side effects.[1]

-

Peptide Synthesis: In the construction of complex peptides or peptidomimetics, this compound can serve as a protected amino acid surrogate or a chiral linker, allowing for the selective elongation of a peptide chain.[1]

-

Asymmetric Synthesis: It is employed in the development of chiral catalysts and ligands.[3] The defined stereocenter can be used to induce asymmetry in chemical reactions, leading to the selective formation of one enantiomer of a desired product.

-

Bioconjugation: The molecule can be used in bioconjugation processes, where researchers attach biomolecules to surfaces or other molecules for applications in diagnostics and therapeutics.[1]

Safety, Handling, and Storage

Proper handling of N-Boc-(R)-1-amino-2-propanol is essential to ensure laboratory safety and maintain the integrity of the compound.

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, when handling this chemical to avoid contact with skin and eyes.[11][12]

-

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids, and seek medical attention.[11]

-

Skin Contact: Wash off immediately with plenty of soap and water. If irritation occurs, get medical advice.[11][12]

-

Inhalation: Move the person to fresh air. If symptoms occur, get medical attention.[11]

-

Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention.[11]

-

-

Handling: Avoid ingestion and inhalation. Ensure work is conducted in a well-ventilated area or under a chemical fume hood. Keep the compound away from heat and sources of ignition.[11][13]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, as recommended at 2-8 °C.[1][13] It should be kept away from incompatible materials such as strong oxidizing agents.[13]

Conclusion

N-Boc-(R)-1-amino-2-propanol is a cornerstone chiral building block in modern organic synthesis. Its value is derived from the strategic presence of a stable, yet readily cleavable, Boc-protecting group on a chiral amino alcohol framework. This design allows for selective and predictable reactivity, which is paramount in the multi-step synthesis of complex molecules. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and reactivity is crucial for leveraging its full potential in creating the next generation of pharmaceuticals and fine chemicals.

References

- The Chemistry Behind N-BOC-(R)-1-AMINO-2-PROPANOL: Synthesis and Reactivity. (2025, October 9). Dakota Pharm.

- Boc-(R-1-amino-2-propanol. Chem-Impex.

- SAFETY DATA SHEET - (R)-1-(Boc-amino)-2-propanol. (2024, March 31). Fisher Scientific.

- N-Boc-(R)-1-amino-2-propanol. LookChem.

- N-Boc-(R)-1-amino-2-propanol.

- SAFETY DATA SHEET - 1-Amino-2-propanol. (2025, November 6). Sigma-Aldrich.

- (R)-1-(Boc-amino)-2-propanol, 98%. Thermo Fisher Scientific.

- SAFETY DATA SHEET - (R)-(-)-1-Amino-2-propanol. (2012, March 2). Fisher Scientific.

- SAFETY DATA SHEET - (R)-2-(BOC-amino)-1-propanol. (2009, October 9). Fisher Scientific.

- Boc-(S)-1-amino-2-propanol. Chem-Impex.

- N-BOC-(R)-1-AMINO-2-PROPANOL. Chongqing Chemdad Co., Ltd.

- N-BOC-(S)-1-AMINO-2-PROPANOL. CymitQuimica.

- Electronic Supplementary Information (ESI). The Royal Society of Chemistry.

- The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (2025, August 6).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. N-Boc-(R)-1-amino-2-propanol | C8H17NO3 | CID 12094522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. CAS 167938-56-9: N-BOC-(S)-1-AMINO-2-PROPANOL | CymitQuimica [cymitquimica.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. H27296.06 [thermofisher.com]

- 8. N-Boc-(R)-1-amino-2-propanol|lookchem [lookchem.com]

- 9. N-BOC-(R)-1-AMINO-2-PROPANOL Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. rsc.org [rsc.org]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

A Technical Guide to (R)-tert-Butyl (2-hydroxypropyl)carbamate: Structure, Synthesis, and Application as a Chiral Building Block in Drug Development

Executive Summary

(R)-tert-Butyl (2-hydroxypropyl)carbamate is a high-value chiral building block integral to modern asymmetric synthesis, particularly within the pharmaceutical industry. This molecule features a stereochemically defined secondary alcohol at the (R)-position and a primary amine protected by the robust tert-butoxycarbonyl (Boc) group. This unique bifunctional arrangement allows for selective chemical transformations, making it a versatile intermediate in the construction of complex, enantiomerically pure active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of its molecular structure, physicochemical properties, a validated synthesis protocol, and its strategic applications in medicinal chemistry, offering researchers and drug development professionals a comprehensive resource.

Introduction: The Strategic Role of Chiral Carbamates

The pursuit of stereochemically pure therapeutic agents is a cornerstone of modern drug development, driven by the understanding that different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. The use of pre-synthesized, enantiopure fragments—known as chiral building blocks—is a highly efficient strategy to introduce specific stereocenters into a target molecule.

The Carbamate Moiety in Medicinal Chemistry

The carbamate group (also known as a urethane) is a recurring structural motif in a multitude of approved drugs.[1] Functionally an amide-ester hybrid, the carbamate linkage offers greater metabolic stability compared to many esters and can act as a bioisostere for amide bonds, often improving properties like cell permeability and proteolytic resistance.[2] Furthermore, carbamate functionalities are central to the use of protecting groups in organic synthesis. The tert-butoxycarbonyl (Boc) group, in particular, is one of the most common protecting groups for amines due to its stability in a wide range of reaction conditions and its facile, selective removal under mild acidic conditions.[1][3]

(R)-tert-Butyl (2-hydroxypropyl)carbamate as a Strategic Synthon

This specific molecule, (R)-tert-Butyl (2-hydroxypropyl)carbamate, belongs to the class of chiral building blocks that provide a protected amino alcohol scaffold.[4][5] Its value lies in the orthogonal nature of its functional groups: a nucleophilic secondary alcohol ready for derivatization and a sterically hindered, protected amine. This allows for a logical and controlled synthetic sequence where the hydroxyl group can be modified before the amine is deprotected for subsequent coupling reactions, or vice versa. This control is paramount in the multi-step synthesis of complex drug candidates.

Molecular Structure and Physicochemical Properties

Structural Elucidation

The structure of (R)-tert-Butyl (2-hydroxypropyl)carbamate is defined by a three-carbon propyl chain. The key features are:

-

Chiral Center: A stereocenter exists at the C2 carbon, which is bonded to a hydroxyl (-OH) group, conferring the (R) absolute configuration.

-

Carbamate Linkage: The C1 carbon is attached to a nitrogen atom, which is part of a carbamate functional group.

-

Boc Protecting Group: The carbamate's nitrogen is protected by a tert-butoxycarbonyl (Boc) group, which prevents its nucleophilic and basic properties from interfering in subsequent reactions. The bulky tert-butyl group also provides steric hindrance.

The SMILES notation for the molecule is O=C(OC(C)(C)C)NCC, which explicitly denotes the (R) stereochemistry at the chiral center.[4]

Physicochemical Data

The fundamental properties of (R)-tert-Butyl (2-hydroxypropyl)carbamate are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 119768-44-4 | [4][6] |

| Molecular Formula | C₈H₁₇NO₃ | [4][7] |

| Molecular Weight | 175.23 g/mol | [4][7] |

| IUPAC Name | tert-butyl N-[(2R)-2-hydroxypropyl]carbamate | [4] |

| Synonyms | (R)-1-(Boc-amino)-2-propanol, N-Boc-(R)-1-amino-2-propanol | [7] |

| Appearance | White to off-white solid or crystalline powder | [8] |

| Storage Conditions | Keep in dark place, inert atmosphere, room temperature | [4] |

Synthesis and Purification

Synthetic Strategy: Selective N-Boc Protection

The most direct and widely used method for preparing (R)-tert-Butyl (2-hydroxypropyl)carbamate is the selective N-protection of the corresponding chiral amino alcohol, (R)-1-aminopropan-2-ol. The causality behind this choice is clear: the amine is a more potent nucleophile than the alcohol, allowing for a highly selective reaction with an electrophilic Boc-donating reagent like di-tert-butyl dicarbonate (Boc₂O). This reaction is robust, high-yielding, and preserves the stereochemical integrity of the chiral center.

Synthesis Workflow Diagram

The diagram below illustrates the straightforward, single-step transformation from the starting material to the final protected product.

Sources

- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 119768-44-4|(R)-tert-Butyl (2-hydroxypropyl)carbamate|BLD Pharm [bldpharm.com]

- 5. (Chiral Building Blocks) | BLDpharm [bldpharm.com]

- 6. 119768-44-4 | (R)-tert-Butyl (2-hydroxypropyl)carbamate | Chiral Building Blocks | Ambeed.com [ambeed.com]

- 7. tert-butyl N-(2-hydroxypropyl)carbamate | C8H17NO3 | CID 9920508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]

An In-Depth Technical Guide to N-Boc-(R)-1-amino-2-propanol: A Chiral Building Block in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-(R)-1-amino-2-propanol, with CAS number 119768-44-4, is a pivotal chiral building block in contemporary organic synthesis. Its unique structural features—a protected primary amine and a secondary alcohol on a stereodefined backbone—render it an invaluable synthon for the construction of complex, enantiomerically pure molecules. This guide provides a comprehensive technical overview of its chemical properties, synthesis, spectroscopic characterization, and key synthetic transformations. Authored from the perspective of a Senior Application Scientist, this document delves into the practical applications of this versatile molecule, particularly in the synthesis of high-value pharmaceutical agents, and offers detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Introduction: The Strategic Importance of a Chiral Amino Alcohol

In the landscape of drug discovery and development, the precise control of stereochemistry is not merely a synthetic challenge but a fundamental prerequisite for achieving desired pharmacological activity and minimizing off-target effects. Chiral 1,2-amino alcohols are a privileged class of compounds that serve as precursors to a myriad of biologically active molecules.[1] N-Boc-(R)-1-amino-2-propanol emerges as a particularly strategic asset due to the presence of the tert-butyloxycarbonyl (Boc) protecting group. This acid-labile moiety provides robust protection of the primary amine under a wide range of reaction conditions, allowing for selective manipulation of the secondary alcohol.[2][3] This inherent orthogonality of functional groups is the cornerstone of its utility in multi-step synthetic sequences.

This guide will navigate the essential technical aspects of N-Boc-(R)-1-amino-2-propanol, from its fundamental properties to its application in the synthesis of complex pharmaceutical agents.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of a synthetic building block is critical for its effective use and characterization in a research setting.

Physicochemical Properties

N-Boc-(R)-1-amino-2-propanol is a clear, colorless liquid at room temperature.[4] Its key physicochemical properties are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 119768-44-4 | [4][5] |

| Molecular Formula | C₈H₁₇NO₃ | [4][5] |

| Molecular Weight | 175.23 g/mol | [4][5] |

| Appearance | Clear colorless liquid | [4] |

| Boiling Point | 95-100 °C at 1.2 mmHg | [4] |

| Density | 1.025 g/cm³ | [5] |

| Storage Temperature | 2-8°C | [4] |

Spectroscopic Characterization

Spectroscopic analysis provides the definitive fingerprint of a molecule. The following is a detailed interpretation of the expected spectroscopic data for N-Boc-(R)-1-amino-2-propanol.

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum of N-Boc-(R)-1-amino-2-propanol exhibits characteristic signals corresponding to its unique proton environments. The large singlet for the tert-butyl group is a hallmark of the Boc-protecting group. The protons of the propanol backbone appear as distinct multiplets due to spin-spin coupling.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.90 | br s | 1H | -NH- |

| ~3.75 | m | 1H | -CH(OH)- |

| ~3.15 | m | 1H | -CH₂- (diastereotopic) |

| ~2.95 | m | 1H | -CH₂- (diastereotopic) |

| ~2.50 | br s | 1H | -OH |

| 1.44 | s | 9H | -C(CH₃)₃ |

| 1.10 | d | 3H | -CH(OH)CH₃ |

-

¹³C NMR (Carbon NMR): The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~156.5 | C=O (carbamate) |

| ~79.0 | -C (CH₃)₃ |

| ~67.0 | -C H(OH)- |

| ~48.0 | -C H₂- |

| ~28.5 | -C(C H₃)₃ |

| ~21.0 | -CH(OH)C H₃ |

FT-IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The FT-IR spectrum of N-Boc-(R)-1-amino-2-propanol will display characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3400 (broad) | O-H stretch | Alcohol |

| ~3350 | N-H stretch | Carbamate |

| ~2970-2850 | C-H stretch | Aliphatic |

| ~1685 | C=O stretch | Carbamate |

| ~1520 | N-H bend | Carbamate |

| ~1170 | C-O stretch | Alcohol/Carbamate |

The broad O-H stretch is indicative of hydrogen bonding. The strong carbonyl absorption around 1685 cm⁻¹ is a key feature of the Boc protecting group.[6][7][8]

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues. Under electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 176.1. A common fragmentation pattern for Boc-protected amines is the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[9][10]

Synthesis and Chirality

The synthesis of N-Boc-(R)-1-amino-2-propanol is a straightforward process that leverages a commercially available chiral precursor to ensure high enantiopurity.

Synthetic Pathway

The most common and efficient synthesis involves the reaction of (R)-(-)-1-Amino-2-propanol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a non-nucleophilic base, such as triethylamine (Et₃N), in a suitable solvent like methanol or dichloromethane.[3]

Caption: General workflow for Boc deprotection.

Experimental Protocol: Boc Deprotection with Trifluoroacetic Acid (TFA)

-

Dissolution: Dissolve N-Boc-(R)-1-amino-2-propanol (1.0 eq.) in dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.

-

Acid Addition: To the stirred solution at 0 °C, add trifluoroacetic acid (TFA) (5-10 eq.) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue can be co-evaporated with toluene to remove residual TFA. The product is typically obtained as the trifluoroacetate salt. For the free amine, a basic workup is required.

A comparative analysis of common Boc deprotection methods is presented below:

| Deprotection Protocol | Reagent(s) | Typical Solvent(s) | Temperature (°C) | Reaction Time | Typical Yield (%) | Key Advantages | Potential Disadvantages |

| Acidic Deprotection | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp. | 0.5 - 4 h | >95% | Highly effective, volatile, and easy to remove. [2] | Harshly acidic, may cleave other acid-labile groups. |

| Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate, Methanol | Room Temp. | 0.5 - 4 h | >95% | Cost-effective, product precipitates as HCl salt. [2] | Dioxane is a potential carcinogen. | |

| Lewis Acid Catalyzed | Trimethylsilyl Iodide (TMSI) | Chloroform, Acetonitrile | Room Temp. | < 1 h | >90% | Mild conditions, high selectivity. [2] | Reagent is moisture sensitive. |

| Thermal Deprotection | Water (reflux) | Water | 90-100 °C | 0.5 - 2 h | >90% | Green, inexpensive, and simple. [2] | High temperature may not be suitable for all substrates. |

Oxidation of the Secondary Alcohol: Accessing Chiral Amino Ketones

The secondary alcohol of N-Boc-(R)-1-amino-2-propanol can be oxidized to the corresponding ketone, providing access to valuable chiral α-amino ketone synthons. The Swern oxidation is a mild and efficient method for this transformation. [11][12][13]

Caption: Simplified mechanism of the Swern oxidation. [14] Experimental Protocol: Swern Oxidation

-

Activator Formation: To a solution of oxalyl chloride (1.5 eq.) in DCM at -78 °C, add dimethyl sulfoxide (DMSO) (2.0 eq.) dropwise. Stir the mixture for 15 minutes.

-

Alcohol Addition: Add a solution of N-Boc-(R)-1-amino-2-propanol (1.0 eq.) in DCM to the reaction mixture at -78 °C. Stir for 30 minutes.

-

Base Addition: Add triethylamine (5.0 eq.) to the reaction mixture and stir for an additional 30 minutes at -78 °C.

-

Warming and Workup: Allow the reaction to warm to room temperature. Quench with water and extract the product with DCM. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography.

Inversion of Stereochemistry: The Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of the secondary alcohol to a variety of other functional groups with a clean inversion of stereochemistry. [15][16][17]This is particularly useful for accessing the corresponding (S)-enantiomer or for introducing other nucleophiles at the stereocenter.

Caption: General scheme of the Mitsunobu reaction.

Experimental Protocol: Mitsunobu Reaction with Benzoic Acid

-

Reactant Mixture: To a solution of N-Boc-(R)-1-amino-2-propanol (1.0 eq.), benzoic acid (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.

-

Workup: Concentrate the reaction mixture and purify by flash column chromatography to separate the product from triphenylphosphine oxide and the reduced azodicarboxylate.

Application in Drug Synthesis: A Case Study Approach

The true value of a chiral building block is demonstrated in its successful application in the synthesis of complex, biologically active molecules. N-Boc-(R)-1-amino-2-propanol has been instrumental in the synthesis of several key pharmaceuticals.

Synthesis of a Key Intermediate for the HIV Protease Inhibitor Atazanavir

Atazanavir is an important antiretroviral drug used in the treatment of HIV infection. A key chiral fragment of atazanavir can be synthesized from N-Boc-(R)-1-amino-2-propanol. The following is a plausible synthetic sequence:

-

Epoxidation: The hydroxyl group of N-Boc-(R)-1-amino-2-propanol can be converted to a good leaving group (e.g., a tosylate) followed by intramolecular cyclization under basic conditions to form the corresponding (R)-N-Boc-1-amino-2,3-epoxypropane.

-

Epoxide Opening: This chiral epoxide can then be opened by a suitable nucleophile, such as a protected hydrazine derivative, which is a key step in constructing the core of the atazanavir molecule. [1][18][19][20][21]

Caption: Plausible synthetic route to a key atazanavir intermediate.

Conclusion: A Versatile Tool for Asymmetric Synthesis

N-Boc-(R)-1-amino-2-propanol stands out as a highly valuable and versatile chiral building block for the synthesis of complex, enantiomerically pure molecules. Its strategic combination of a readily deprotectable amine and a reactive secondary alcohol, all within a stereodefined framework, provides chemists with a powerful tool for navigating the challenges of modern asymmetric synthesis. The protocols and mechanistic insights provided in this guide are intended to facilitate its effective application in research and development, particularly in the pursuit of novel therapeutic agents. As the demand for enantiopure pharmaceuticals continues to grow, the importance of synthons like N-Boc-(R)-1-amino-2-propanol will undoubtedly increase, solidifying its place in the synthetic chemist's toolbox.

References

- BenchChem. (2025). A Head-to-Head Comparison of Boc Deprotection Protocols for the Modern Research Chemist.

- Organic Synthesis. Mitsunobu reaction. Organic Synthesis.

- ChemicalBook. (2011). Boceprevir synthesis. ChemicalBook.

- ResearchGate. Comparative reaction conditions for the deprotection of N-Boc-l-tryptophan (methanol was used as the reaction solvent).

- Gpatindia. (2020). ATAZANAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses.

- Organic Syntheses. A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses.

- Syrris.

- Vertex AI Search. The Chemistry Behind N-BOC-(R)-1-AMINO-2-PROPANOL: Synthesis and Reactivity.

- Chem-Impex. Boc-(R-1-amino-2-propanol. Chem-Impex.

- MDPI. (2019). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI.

- MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI.

- Semantic Scholar. A New and Convenient Synthesis of the Boceprevir P1 Fragment, ?-amino-?-Hydroxy Amide. Semantic Scholar.

- NIH. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH.

- Organic Chemistry Portal. Mitsunobu Reaction. Organic Chemistry Portal.

- ResearchGate. 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-proline-OMe 3b.

- Semantic Scholar. A new mild and selective method for oxidation of primary and secondary alcohols and amines, as well as amino acids. Semantic Scholar.

- ResearchGate. Structure activity synthesis of boceprevir.

- MSU chemistry.

- ChemicalBook. n-boc-(r)-1-amino-2-propanol(119768-44-4) 1 h nmr. ChemicalBook.

- PubChem. N-Boc-(R)-1-amino-2-propanol. PubChem.

- Organic Chemistry Portal.

- PubMed. (2019).

- NROChemistry.

- Google Patents. EP1930324A1 - Process for the preparation of atazanavir.

- ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b).

- MDPI.

- NIH.

- Google Patents. CN103435532A - Synthetic method of boceprevir intermediate.

- TCI Chemicals. Mitsunobu Reaction. TCI Chemicals.

- The Royal Society of Chemistry. †Electronic Supplementary Information (ESI). The Royal Society of Chemistry.

- UCLA Chemistry. Table of Characteristic IR Absorptions. UCLA Chemistry.

- University of Calgary. 13C NMR of 1-Propanol. University of Calgary.

- MedKoo Biosciences. Boceprevir Synthetic Routes. MedKoo Biosciences.

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts.

- ResearchGate. FT-IR spectra of N-BOC-150, N-BOC-180, and N-BOC-210 samples (a) and....

- Chemistry LibreTexts. (2023).

- CymitQuimica. CAS 167938-56-9: N-BOC-(S)-1-AMINO-2-PROPANOL. CymitQuimica.

- Reddit. (2023).

- NIST WebBook. 2-Propanol, 1-amino-, (R)-. NIST WebBook.

- Chem-Impex. Boc-(R-1-amino-2-propanol. Chem-Impex.

- University of Colorado Boulder. IR Chart. University of Colorado Boulder.

Sources

- 1. Design, Synthesis, and Pharmacokinetic Evaluation of Phosphate and Amino Acid Ester Prodrugs for Improving the Oral Bioavailability of the HIV-1 Protease Inhibitor Atazanavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. N-Boc-(R)-1-amino-2-propanol | C8H17NO3 | CID 12094522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. reddit.com [reddit.com]

- 11. conf.uni-ruse.bg [conf.uni-ruse.bg]

- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 13. glaserr.missouri.edu [glaserr.missouri.edu]

- 14. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 15. organic-synthesis.com [organic-synthesis.com]

- 16. Mitsunobu Reaction [organic-chemistry.org]

- 17. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ATAZANAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 19. syrris.com [syrris.com]

- 20. mdpi.com [mdpi.com]

- 21. EP1930324A1 - Process for the preparation of atazanavir - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of N-Boc-(R)-1-amino-2-propanol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of a Chiral Building Block

N-Boc-(R)-1-amino-2-propanol is a chiral amino alcohol that serves as a critical building block in modern organic synthesis. Its structure incorporates two key features that make it highly valuable, particularly in the pharmaceutical and fine chemical industries: a stereodefined center and a strategically placed protecting group. The (R) designation specifies the absolute configuration of the chiral carbon bearing the hydroxyl group, providing a scaffold for creating enantiomerically pure compounds—a crucial requirement for ensuring the efficacy and safety of many drug candidates.[1]

The N-Boc (tert-butoxycarbonyl) group protects the primary amine, preventing its participation in undesired side reactions.[1] This allows for selective chemical transformations at the hydroxyl group or other parts of a molecule. The Boc group's stability in various reaction conditions, coupled with its straightforward removal under acidic conditions, makes it an ideal choice for multi-step synthetic pathways.[1] This guide provides a comprehensive overview of the core physical and chemical properties of N-Boc-(R)-1-amino-2-propanol, offering field-proven insights and experimental protocols essential for its effective use in a research and development setting.

Chemical Identity and Core Properties

A precise understanding of a compound's identity is the foundation of reproducible science. The following table summarizes the key identifiers and fundamental properties of N-Boc-(R)-1-amino-2-propanol.

| Identifier | Value | Source |

| Chemical Name | tert-butyl N-[(2R)-2-hydroxypropyl]carbamate | [2][3] |

| Synonyms | (R)-1-(Boc-amino)-2-propanol, N-Boc-(R)-isopropanolamine | [1][2] |

| CAS Number | 119768-44-4 | [1][2][3][4] |

| Molecular Formula | C₈H₁₇NO₃ | [1][2][4] |

| Molecular Weight | 175.23 g/mol | [1][2][5] |

| Appearance | Clear, colorless liquid or viscous liquid | [1][3][4] |

Fundamental Physical Properties

The physical properties of a reagent dictate its handling, reaction setup, and purification procedures. The data presented below are critical for experimental design and process scale-up.

| Property | Value | Significance & Context |

| Boiling Point | 95-100 °C at 1.2 mmHg[1] 276.4 °C at 760 mmHg (Predicted)[4][6] | The significant difference in boiling points at reduced and atmospheric pressure highlights the compound's suitability for purification via vacuum distillation. The high predicted boiling point at atmospheric pressure suggests thermal sensitivity, making vacuum distillation the preferred method to prevent decomposition. |

| Density | 1.025 g/cm³ (Predicted) | [4][6] |

| Refractive Index (n20/D) | 1.4460 | [4][6] |

| Flash Point | 121 °C | [6] |

| Optical Rotation [α]20/D | -21.0 ± 3.5° (c=1 in chloroform) | [3] |

| pKa | 12.42 ± 0.46 (Predicted) | [4][6] |

Expert Insight: The Criticality of Optical Rotation For a chiral molecule like N-Boc-(R)-1-amino-2-propanol, optical rotation is not just a physical constant; it is a primary indicator of enantiomeric purity.[7] A measured value that deviates significantly from the established range can indicate either chemical contamination or, more critically, racemization (the presence of the undesired (S)-enantiomer). This parameter must be verified for each new batch to ensure the stereochemical integrity of subsequent synthetic steps.

Spectroscopic Profile for Structural Verification

Confirming the identity and purity of a starting material is a non-negotiable step in synthesis. The following spectroscopic data serve as a reference fingerprint for N-Boc-(R)-1-amino-2-propanol.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the electronic environment of hydrogen atoms, confirming the carbon skeleton. While a public spectrum image is available, detailed peak assignments require experimental data. Key expected regions include signals for the tert-butyl group, the methine (CH), methylene (CH₂), and methyl (CH₃) protons, as well as exchangeable protons from the alcohol (OH) and amine (NH) groups.[5]

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): Complements ¹H NMR by showing the number and type of carbon environments. Expected signals would correspond to the carbons of the Boc group (quaternary and methyls), and the propanol backbone (CH, CH₂, CH₃).[5]

-

IR (Infrared) Spectroscopy: Used to identify the presence of key functional groups. For N-Boc-(R)-1-amino-2-propanol, the characteristic absorption bands are:

-

~3400 cm⁻¹ (broad): O-H stretching vibration from the alcohol group.

-

~3350 cm⁻¹ (sharp/medium): N-H stretching from the carbamate.

-

~2850-2980 cm⁻¹: C-H stretching from the aliphatic parts of the molecule.[8]

-

~1680-1700 cm⁻¹ (strong): C=O stretching from the carbonyl of the Boc protecting group.

-

~1160-1250 cm⁻¹: C-N stretching vibration.[8]

-

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound. The exact mass is 175.12084340 Da.[2][6] In typical analyses (e.g., ESI+), one would expect to observe the protonated molecule [M+H]⁺ at m/z 176.1.

Experimental Methodologies for Property Determination

To ensure the quality and integrity of the material, researchers must be proficient in the techniques used to measure these properties.

Protocol: Melting Point Determination (for solid derivatives or related compounds)

While N-Boc-(R)-1-amino-2-propanol is a liquid at room temperature, its derivatives are often solids where melting point is a key purity indicator. The principle involves heating a small, powdered sample at a controlled rate and recording the temperature range from the first sign of melting to the complete liquefaction.[9] Pure crystalline compounds exhibit a sharp melting range (typically 0.5-1.0°C), whereas impurities cause a depression and broadening of this range.[10]

Step-by-Step Methodology:

-

Sample Preparation: Ensure the solid sample is completely dry and finely powdered.[11][12]

-

Loading: Jab the open end of a capillary tube into the sample powder. Tap the sealed end of the tube on a hard surface to pack the solid down to a height of 2-3 mm.[11][12]

-

Apparatus Setup: Insert the capillary tube into the heating block of a melting point apparatus.[11]

-

Measurement (Rapid): If the approximate melting point is unknown, heat the sample rapidly to get a rough estimate.[10]

-

Measurement (Accurate): Allow the apparatus to cool. Heat a new sample rapidly to about 20°C below the estimated melting point.[12] Then, reduce the heating rate to 1-2°C per minute.

-

Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting range is T₁-T₂.

Protocol: Optical Rotation Measurement

Optical rotation is measured using a polarimeter, which quantifies the extent to which a chiral compound rotates the plane of polarized light.[13]

Step-by-Step Methodology:

-

Calibration: Calibrate the polarimeter using a blank solvent (e.g., chloroform) to set the zero point.[14]

-

Sample Preparation: Accurately prepare a solution of known concentration (c), typically in g/mL. For N-Boc-(R)-1-amino-2-propanol, a concentration of 1 g per 100 mL (c=0.01 g/mL) in chloroform is standard.[3] Ensure the solution is free of air bubbles.[14]

-

Cell Filling: Carefully fill the polarimeter sample tube (of a known path length, l, in decimeters) with the solution, ensuring no air bubbles are trapped in the light path.[15]

-

Measurement: Place the tube in the polarimeter and record the observed rotation (α) in degrees.[14][15] The instrument measures the angle by which the analyzer must be rotated to detect minimum light transmission.[13][16]

-

Calculation of Specific Rotation: The specific rotation, [α], is calculated using the formula: [α] = α / (l × c) This value is a standardized physical constant for the compound under specific conditions of temperature and light wavelength (typically the sodium D-line, 589 nm).[7][16]

Workflow: Purity & Identity Confirmation

The following diagram illustrates a logical workflow for verifying the identity and purity of a newly received sample of N-Boc-(R)-1-amino-2-propanol.

Caption: Workflow for identity and purity verification.

Solubility and Handling

Solubility Profile

Understanding a compound's solubility is essential for choosing appropriate solvents for reactions, workups, and purification techniques like chromatography.

| Solvent | Solubility |

| Chloroform | Soluble |

| Methanol | Soluble |

| Dichloromethane | Soluble |

| Ethyl Acetate | Soluble |

| Water | Sparingly soluble to insoluble |

This profile is inferred from its chemical structure (a moderately polar organic molecule) and common solvents used in its synthesis and analysis.

Safety and Storage

Proper handling and storage are paramount for laboratory safety and maintaining the chemical's integrity.

-

Hazard Statements: While a specific safety data sheet for this exact CAS number is not detailed in the search results, related Boc-protected amino alcohols are often associated with skin, eye, and respiratory irritation. Some may be toxic if swallowed.[17][18] Standard laboratory precautions should always be observed.

-

Precautionary Measures: Handle in a well-ventilated area or under a chemical fume hood.[19] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[19]

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[19] Recommended storage temperatures are often refrigerated at 2-8°C to ensure long-term stability.[1][4][6]

Conclusion

N-Boc-(R)-1-amino-2-propanol is a high-value chiral building block whose utility is directly tied to its well-defined physical and stereochemical properties. A thorough understanding and verification of its boiling point, optical rotation, and spectroscopic fingerprints are essential for any researcher aiming to leverage its synthetic potential. The protocols and data provided in this guide serve as a comprehensive resource for ensuring the quality, safety, and effective application of this compound in the demanding field of drug discovery and development.

References

-

LookChem. (n.d.). N-Boc-(R)-1-amino-2-propanol. Retrieved from LookChem website. [Link]

-

Rudolph Research Analytical. (n.d.). Optical Rotation - Specific Rotation Measurement Procedures. Retrieved from Rudolph Research Polarimeter website. [Link]

-

Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. Retrieved from Chemistry LibreTexts. [Link]

-

University of Alberta. (n.d.). Melting point determination. Retrieved from University of Alberta website. [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from Westlab Canada. [Link]

-

Drawell. (n.d.). How to Use a Polarimeter. Retrieved from Drawell website. [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from Chemistry LibreTexts. [Link]

-

Japanese Pharmacopoeia. (n.d.). Optical Rotation Determination. Retrieved from a Japanese Pharmacopoeia-related resource. [Link]

-

Bante Instruments. (2025, January 2). What is Polarimeter? A Comprehensive Guide to Optical Activity and Applications. Retrieved from Bante Instruments website. [Link]

-

National Center for Biotechnology Information. (n.d.). N-Boc-(R)-1-amino-2-propanol. PubChem Compound Database. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from SSERC website. [Link]

-

National Center for Biotechnology Information. (n.d.). tert-butyl N-(2-hydroxyethyl)carbamate. PubChem Compound Database. Retrieved from [Link]

-

ChemBK. (2024, April 9). tert-butyl [(1S)-2-hydroxy-1-methylethyl]carbamate. Retrieved from ChemBK. [Link]

-

Chemdad Co., Ltd. (n.d.). N-BOC-(R)-1-AMINO-2-PROPANOL. Retrieved from Chemdad website. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Amino-2-propanol. PubChem Compound Database. Retrieved from [Link]

-

LookChem. (n.d.). Cas 78-96-6, Amino-2-propanol. Retrieved from LookChem website. [Link]

-

ChemBK. (2024, April 10). N-Boc-2-Amino-1-Propanol. Retrieved from ChemBK. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from Organic Chemistry Portal. [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Propanol, 1-amino-. NIST Chemistry WebBook. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). 1-Amino-2-propanol. Retrieved from SIELC Technologies. [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Propanol, 1-amino-, (R)-. NIST Chemistry WebBook. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of propan-2-amine. Retrieved from Doc Brown's Chemistry website. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. N-Boc-(R)-1-amino-2-propanol | C8H17NO3 | CID 12094522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-1-(Boc-amino)-2-propanol, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. N-BOC-(R)-1-AMINO-2-PROPANOL Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. N-BOC-(R)-1-AMINO-2-PROPANOL(119768-44-4) 1H NMR [m.chemicalbook.com]

- 6. N-Boc-(R)-1-amino-2-propanol|lookchem [lookchem.com]

- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 8. infrared spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. westlab.com [westlab.com]

- 10. SSERC | Melting point determination [sserc.org.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]

- 14. drawellanalytical.com [drawellanalytical.com]

- 15. rudolphresearch.com [rudolphresearch.com]

- 16. torontech.com [torontech.com]

- 17. tert-butyl N-(2-hydroxyethyl)carbamate | C7H15NO3 | CID 2733206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. fishersci.com [fishersci.com]

Introduction: The Strategic Importance of a Chiral Building Block

An In-Depth Technical Guide to N-Boc-(R)-1-amino-2-propanol: Properties, Synthesis, and Applications in Drug Development

N-Boc-(R)-1-amino-2-propanol is a chiral amino alcohol that has become an indispensable tool for researchers and drug development professionals. Its value lies in the unique combination of a stereochemically defined secondary alcohol and a primary amine protected by the tert-butoxycarbonyl (Boc) group. This structure makes it a versatile chiral building block, crucial for the synthesis of complex, enantiomerically pure molecules. In the pharmaceutical industry, where the stereochemistry of a drug can determine its efficacy and safety, compounds like N-Boc-(R)-1-amino-2-propanol are fundamental for building bioactive molecules with precise three-dimensional arrangements.[1][2]

The Boc protecting group is key to its utility; it is stable under a wide range of reaction conditions, allowing chemists to selectively modify the hydroxyl group without affecting the amine.[3] Subsequently, the Boc group can be removed under mild acidic conditions, revealing the amine for further functionalization. This strategic protection and deprotection sequence is a cornerstone of modern organic synthesis, particularly in peptide synthesis and the development of chiral drugs.[1][2] This guide provides an in-depth look at its core properties, synthesis, and critical applications.

Part 1: Core Physicochemical and Structural Properties

A thorough understanding of a reagent's properties is critical for its effective use in synthesis. N-Boc-(R)-1-amino-2-propanol is a clear, colorless liquid at room temperature.[1][4] Its structural and physical data are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₇NO₃ | [1][5][6] |

| Molecular Weight | 175.23 g/mol | [1][6][7] |

| CAS Number | 119768-44-4 | [1][5][6] |

| IUPAC Name | tert-butyl N-[(2R)-2-hydroxypropyl]carbamate | [6][8] |

| Appearance | Clear colorless liquid | [1] |

| Boiling Point | 95-100 °C @ 1.2 mmHg | [1] |

| Density | ~1.025 g/cm³ | [5] |

| Storage Temperature | 2-8°C | [1][5] |

| Hydrogen Bond Donors | 2 | [5] |

| Hydrogen Bond Acceptors | 3 | [5] |

Part 2: Synthesis and Mechanistic Insights

The most common and efficient synthesis of N-Boc-(R)-1-amino-2-propanol involves the selective protection of the primary amine of the chiral precursor, (R)-(-)-1-Amino-2-propanol.

Causality of Reagent Choice

-

(R)-(-)-1-Amino-2-propanol : This starting material provides the essential chiral backbone. The "(R)" stereochemistry is preserved throughout the reaction.

-

Di-tert-butyl dicarbonate (Boc₂O) : This is the standard reagent for introducing the Boc protecting group. It is highly reactive towards nucleophiles like amines but is generally stable and easy to handle.

-

Base (e.g., Triethylamine) : A non-nucleophilic base is used to scavenge the acidic byproduct generated during the reaction, driving the equilibrium towards the product.

-

Solvent (e.g., Dichloromethane, Methanol) : An inert solvent is chosen to dissolve the reactants and facilitate the reaction without participating in it.[3]

The workflow for this synthesis is a classic example of amine protection, a fundamental technique in organic chemistry.

Caption: General workflow for the synthesis of N-Boc-(R)-1-amino-2-propanol.

Experimental Protocol: Synthesis

-

Preparation : Under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-(-)-1-Amino-2-propanol (1 equivalent) in anhydrous dichloromethane. Cool the solution to 0°C using an ice bath.

-

Reagent Addition : Slowly add di-tert-butyl dicarbonate (1.1 equivalents) to the solution, followed by the dropwise addition of triethylamine (1.2 equivalents).

-

Reaction : Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up : Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield pure N-Boc-(R)-1-amino-2-propanol.

Part 3: Applications in Drug Development and Chiral Synthesis

The primary application of N-Boc-(R)-1-amino-2-propanol is as a chiral intermediate in the synthesis of high-value molecules.[1][2]

-

Chiral Drug Synthesis : The stereocenter in the molecule is often incorporated into the final active pharmaceutical ingredient (API), where specific stereochemistry is required for biological activity.[1]

-

Peptide Synthesis : It can be used to introduce non-standard amino acid mimics into peptide chains, altering their conformation and biological properties.[1][2]

-

Chiral Ligands and Catalysts : The amino alcohol moiety is a common feature in ligands used for asymmetric catalysis, which are essential for producing enantiomerically pure compounds on an industrial scale.[2]

The diagram below illustrates how N-Boc-(R)-1-amino-2-propanol can be integrated into a synthetic pathway, for example, to form a chiral amine-containing compound.

Caption: A synthetic pathway utilizing N-Boc-(R)-1-amino-2-propanol.

Experimental Protocol: Boc-Group Deprotection

The removal of the Boc group is a critical step to unmask the amine for subsequent reactions.

-

Dissolution : Dissolve the N-Boc protected compound (1 equivalent) in a suitable solvent such as dichloromethane or dioxane.

-

Acid Addition : Add an excess of a strong acid. Commonly used reagents include trifluoroacetic acid (TFA) (e.g., 20-50% in dichloromethane) or a solution of hydrochloric acid (HCl) in dioxane (e.g., 4M).

-

Reaction : Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by TLC.

-

Isolation : Once the reaction is complete, remove the solvent and excess acid under reduced pressure. The resulting product is typically the amine salt (e.g., hydrochloride or trifluoroacetate), which can be used directly or neutralized with a base to yield the free amine.

Conclusion

N-Boc-(R)-1-amino-2-propanol is more than just a chemical reagent; it is a strategic asset in the design and synthesis of complex chiral molecules. Its well-defined stereochemistry, coupled with the robust and reliable chemistry of the Boc protecting group, provides chemists with a powerful tool for building the next generation of pharmaceuticals and fine chemicals. The protocols and data presented in this guide underscore its versatility and establish a foundation for its effective application in research and development.

References

-

LookChem. N-Boc-(R)-1-amino-2-propanol. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025). The Chemistry Behind N-BOC-(R)-1-AMINO-2-PROPANOL: Synthesis and Reactivity. [Link]

-

PubChem. N-Boc-(R)-1-amino-2-propanol. National Center for Biotechnology Information. [Link]

-

CP Lab Safety. N-Boc-DL-2-amino-1-propanol, min 95%, 100 grams. [Link]

-

Semantic Scholar. Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines. [Link]

-

National Center for Biotechnology Information. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. [Link]

-

Chemdad. N-BOC-(R)-1-AMINO-2-PROPANOL. [Link]

-

PubChem. 1-Amino-2-propanol. National Center for Biotechnology Information. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. N-BOC-(R)-1-AMINO-2-PROPANOL Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. N-Boc-(R)-1-amino-2-propanol|lookchem [lookchem.com]

- 6. N-Boc-(R)-1-amino-2-propanol | C8H17NO3 | CID 12094522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. calpaclab.com [calpaclab.com]

- 8. (R)-1-(Boc-amino)-2-propanol, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

A Comprehensive Spectroscopic Guide to N-Boc-(R)-1-amino-2-propanol

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-(R)-1-amino-2-propanol, a chiral amino alcohol, is a critical building block in the synthesis of pharmaceuticals and other fine chemicals.[1] Its tert-butoxycarbonyl (Boc) protecting group allows for selective chemical transformations, making it an invaluable intermediate in complex multi-step syntheses.[2][3] Accurate and thorough characterization of this compound is paramount to ensure purity, confirm structural integrity, and guarantee reproducible outcomes in subsequent reactions. This guide provides a detailed analysis of the spectroscopic data for N-Boc-(R)-1-amino-2-propanol, covering Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Key Spectroscopic Features

The structure of N-Boc-(R)-1-amino-2-propanol, with the IUPAC name tert-butyl N-[(2R)-2-hydroxypropyl]carbamate, contains several key functional groups that give rise to characteristic spectroscopic signals.[4] These include the Boc protecting group with its nine equivalent methyl protons, the chiral center at the second carbon, a primary amine shielded as a carbamate, and a secondary alcohol.

Caption: Molecular structure of N-Boc-(R)-1-amino-2-propanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.[5] For N-Boc-(R)-1-amino-2-propanol, both ¹H and ¹³C NMR provide unambiguous evidence of its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of N-Boc-(R)-1-amino-2-propanol exhibits distinct signals corresponding to each unique proton environment in the molecule.

Table 1: ¹H NMR Spectroscopic Data for N-Boc-(R)-1-amino-2-propanol

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.15 | Doublet | 3H | -CH₃ |

| ~1.45 | Singlet | 9H | -C(CH₃)₃ (Boc) |

| ~2.9-3.2 | Multiplet | 2H | -CH₂-NH- |

| ~3.8-3.9 | Multiplet | 1H | -CH(OH)- |

| ~4.8-5.2 | Broad Singlet | 1H | -NH- |

| Variable | Broad Singlet | 1H | -OH |

Data is compiled from typical values and may vary slightly based on solvent and concentration.

Interpretation and Causality:

-

The prominent singlet at approximately 1.45 ppm is the hallmark of the Boc protecting group, arising from the nine chemically equivalent protons of the tert-butyl group.[5]

-

The doublet at around 1.15 ppm corresponds to the methyl group adjacent to the chiral center, split by the single proton on that carbon.

-

The multiplets for the methylene (-CH₂-) and methine (-CH-) protons of the propanol backbone appear in the 2.9-3.9 ppm range. Their complexity arises from splitting by each other and the neighboring NH proton.

-

The carbamate proton (-NH-) typically appears as a broad singlet, with its chemical shift being concentration-dependent.

-

The hydroxyl proton (-OH) signal is also a broad singlet and its position is highly variable, depending on solvent, concentration, and temperature due to hydrogen bonding.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment.

Table 2: ¹³C NMR Spectroscopic Data for N-Boc-(R)-1-amino-2-propanol

| Chemical Shift (δ) ppm | Assignment |

| ~21.0 | -CH₃ |

| ~28.5 | -C(CH₃)₃ (Boc) |

| ~48.0 | -CH₂-NH- |

| ~67.0 | -CH(OH)- |

| ~79.0 | -C(CH₃)₃ (Boc) |

| ~156.0 | -C=O (Carbamate) |

Data is compiled from typical values and may vary slightly based on solvent and concentration.

Interpretation and Causality:

-

The signals for the methyl carbons of the propanol and the Boc group appear in the upfield region, as expected for sp³ hybridized carbons.

-

The carbons directly attached to the electronegative oxygen and nitrogen atoms (-CH(OH)- and -CH₂-NH-) are deshielded and appear further downfield.

-

The quaternary carbon of the Boc group is observed around 79.0 ppm.

-

The carbonyl carbon of the carbamate functional group is significantly deshielded due to the double bond and the electronegativity of the two adjacent oxygen atoms, resulting in a signal in the far downfield region (~156.0 ppm).[6]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of N-Boc-(R)-1-amino-2-propanol shows characteristic absorption bands for the O-H, N-H, C-H, and C=O functional groups.

Table 3: Key IR Absorption Bands for N-Boc-(R)-1-amino-2-propanol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (alcohol) |

| ~3350 | Medium, Sharp | N-H stretch (carbamate) |

| ~2970-2850 | Strong | C-H stretch (aliphatic) |

| ~1690 | Strong, Sharp | C=O stretch (carbamate) |

| ~1520 | Medium | N-H bend |

| ~1170 | Strong | C-O stretch (carbamate and alcohol) |

Data is compiled from typical values.

Interpretation and Causality:

-

The broad, strong absorption around 3400 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol, broadened by hydrogen bonding.

-

The N-H stretching vibration of the carbamate appears as a sharper peak around 3350 cm⁻¹.

-

The strong absorptions in the 2850-2970 cm⁻¹ region are due to the stretching vibrations of the various C-H bonds in the molecule.

-

A very strong and sharp peak at approximately 1690 cm⁻¹ is the characteristic carbonyl stretch of the carbamate group. Its position is influenced by the electron-donating nitrogen atom.

-

The N-H bending vibration gives rise to a medium intensity band around 1520 cm⁻¹.

-

The strong absorption around 1170 cm⁻¹ is attributed to the C-O stretching vibrations of both the alcohol and the carbamate ester linkage.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Table 4: Mass Spectrometry Data for N-Boc-(R)-1-amino-2-propanol

| m/z | Interpretation |

| 176 | [M+H]⁺ (protonated molecule) |

| 175 | M⁺ (molecular ion) |

| 120 | [M - C₄H₇O]⁺ or [M - 55]⁺ |

| 102 | [M - C₄H₉O₂]⁺ or [M - 73]⁺ |

| 74 | [C₃H₈NO]⁺ |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

Fragmentation patterns can vary depending on the ionization technique used (e.g., ESI, CI, EI).

Interpretation and Causality:

-

The molecular ion peak (M⁺) is expected at m/z 175, corresponding to the molecular weight of the compound (C₈H₁₇NO₃).[4] In electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 176 is often observed.

-

A characteristic fragmentation of Boc-protected amines is the loss of the tert-butyl group as isobutylene and CO₂, or the formation of a stable tert-butyl cation at m/z 57.

-

Other significant fragments arise from the cleavage of the propanol backbone.

Caption: Plausible mass spectrometry fragmentation pathways.

Experimental Protocols

NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of N-Boc-(R)-1-amino-2-propanol and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire a ¹H NMR spectrum using standard parameters (e.g., 400 MHz, 16 scans, 1-second relaxation delay).

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 100 MHz, 1024 scans, 2-second relaxation delay).

-

Data Processing: Process both spectra using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

-

Analysis: Calibrate the spectra using the residual solvent peak (e.g., CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C). Integrate the peaks in the ¹H spectrum and assign all signals in both spectra to the corresponding atoms in the structure.

IR Spectroscopy Sample Preparation and Acquisition

-

Sample Preparation (Neat Liquid): Place a drop of N-Boc-(R)-1-amino-2-propanol between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Instrument Setup: Place the plates in the sample holder of the FTIR spectrometer.

-

Acquisition: Acquire a background spectrum of the empty beam path. Then, acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Sample Preparation and Acquisition

-

Sample Preparation: Prepare a dilute solution of N-Boc-(R)-1-amino-2-propanol (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.

-

Ionization: Utilize an appropriate ionization technique, such as electrospray ionization (ESI) for polar molecules.

-

Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed fragmentation pattern with the expected fragmentation of the known structure.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating system for the characterization of N-Boc-(R)-1-amino-2-propanol. By understanding the causal relationships between the molecular structure and the resulting spectroscopic signals, researchers can confidently verify the identity and purity of this important chiral building block, ensuring the success of their synthetic endeavors.

References

-

PubChem. N-Boc-(R)-1-amino-2-propanol. [Link]

-

LookChem. N-Boc-(R)-1-amino-2-propanol. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

The Royal Society of Chemistry. †Electronic Supplementary Information (ESI). [Link]

-

New Journal of Chemistry (RSC Publishing). Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism –. [Link]

-

NIST. 2-Propanol, 1-amino-, (R)-. [Link]

-

NIST. 2-Propanol, 1-amino-. [Link]

-

Doc Brown's Chemistry. infrared spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2. [Link]

-

SpectraBase. 1-Amino-2-propanol - Optional[Vapor Phase IR] - Spectrum. [Link]

Sources

The Sentinel Amine: A Technical Guide to the Role of the Boc Protecting Group in Amino Alcohol Synthesis

Abstract

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the intricate world of molecules bearing both amine and hydroxyl functionalities, such as amino alcohols.[1][2] Its value lies in its ability to mask the highly nucleophilic and basic nature of the amino group, thereby enabling selective transformations at other molecular sites.[1][3] This guide provides an in-depth exploration of the Boc group's function in the context of amino alcohols. We will dissect the mechanistic underpinnings of its application and removal, provide field-tested experimental protocols, and discuss its strategic implementation in complex synthetic routes, especially within the pharmaceutical and drug development sectors.

Introduction: The Chemoselectivity Challenge of Amino Alcohols

Amino alcohols are privileged scaffolds in medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive natural products. Their bifunctional nature, however, presents a significant challenge for the synthetic chemist. The amine is generally more nucleophilic than the alcohol, but this difference can be insufficient to achieve perfect selectivity in many reactions.[3] Unwanted side reactions, such as N-acylation when O-acylation is desired, or vice-versa, can lead to complex product mixtures, diminished yields, and arduous purification processes.

The strategic use of protecting groups is the chemist's primary tool to overcome this challenge. The ideal protecting group for the amine in an amino alcohol should be:

-

Easy and clean to install: High-yielding introduction under mild conditions that do not affect the hydroxyl group.

-

Robust: Stable to a wide range of reaction conditions planned for modifying the alcohol or other parts of the molecule.

-

Easy and clean to remove: Facile cleavage under conditions that leave the rest of the molecule, including newly installed functionalities, intact.

-

Orthogonal: Its removal conditions should not affect other protecting groups present in the molecule, allowing for sequential deprotection strategies.[4][5]

The Boc group fulfills these criteria exceptionally well, making it a workhorse for the protection of amino alcohols.[]

The Chemistry of the Boc Group: A Tale of Two Stabilities

The success of the Boc group is rooted in the chemical properties of the carbamate linkage it forms with the amine. This transformation dramatically alters the amine's reactivity.

2.1. Mechanism of Boc Protection: Taming the Amine

The introduction of the Boc group is most commonly accomplished using di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O).[1][7] The reaction is a nucleophilic acyl substitution where the lone pair of the amino group attacks one of the electrophilic carbonyl carbons of (Boc)₂O.[7][8]

This attack forms a tetrahedral intermediate. The key to the reaction's high efficiency is the collapse of this intermediate, which expels a tert-butyl carbonate anion. This anion is unstable and rapidly decomposes into gaseous carbon dioxide and tert-butanol, providing a strong thermodynamic driving force that pushes the reaction to completion.[1][7]

Caption: Mechanism of Boc protection using (Boc)₂O.

A crucial aspect of this reaction in the context of amino alcohols is its inherent chemoselectivity. The amine's greater nucleophilicity compared to the hydroxyl group ensures that N-protection occurs preferentially.[3] While O-Boc formation can occur, especially with catalysts like 4-(dimethylamino)pyridine (DMAP) and prolonged reaction times, standard protocols are designed to favor N-protection exclusively.[][9]

2.2. Mechanism of Boc Deprotection: The Power of Acid

The Boc group's defining feature is its lability under acidic conditions.[1][2] This is a direct consequence of the stability of the tert-butyl cation that is formed upon cleavage. The most common reagent for Boc removal is trifluoroacetic acid (TFA), often used neat or as a solution in a solvent like dichloromethane (DCM).[10][11]

The mechanism proceeds in three key steps:

-

Protonation: The acid protonates the carbonyl oxygen of the carbamate, making the carbonyl carbon more electrophilic.[1][10]

-

C-O Bond Cleavage: The tert-butyl-oxygen bond cleaves, releasing the highly stable tertiary carbocation (tert-butyl cation) and forming an unstable carbamic acid intermediate.[10][12]

-

Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas and furnishing the free amine as its corresponding salt (e.g., ammonium trifluoroacetate).[1][10]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 10. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 11. jk-sci.com [jk-sci.com]

- 12. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

Chiral Amino Alcohols: A Comprehensive Guide to Synthesis and Application in Asymmetric Catalysis

Introduction: The Indispensable Role of Chiral Amino Alcohols in Modern Synthesis

Chiral amino alcohols are a privileged class of organic compounds characterized by the presence of both an amino and a hydroxyl group attached to a chiral scaffold. Their significance in the fields of pharmaceutical science, materials science, and catalysis is profound and ever-expanding. The unique arrangement of these functional groups allows for the formation of stable chelate complexes with a variety of metals, making them exceptional ligands and auxiliaries in asymmetric synthesis.[1] Furthermore, the inherent chirality of these molecules provides a powerful tool for the stereoselective synthesis of complex molecules, a critical aspect in the development of modern therapeutics where the biological activity of a drug is often dependent on a single enantiomer.[2] The vicinal (1,2) and β- (1,3) amino alcohols are particularly ubiquitous motifs in a vast number of natural products and active pharmaceutical ingredients (APIs).[3]

This technical guide provides an in-depth exploration of the synthesis and application of chiral amino alcohols, with a focus on their role as catalysts and auxiliaries in asymmetric synthesis. It is intended for researchers, scientists, and drug development professionals seeking to leverage these versatile building blocks in their synthetic endeavors.

Strategic Synthesis of Chiral Amino Alcohols: A Methodological Overview

The efficient and stereoselective synthesis of chiral amino alcohols is a cornerstone of modern organic chemistry. A variety of synthetic strategies have been developed, each with its own advantages and limitations. This section will delve into some of the most robust and widely employed methods.

Reduction of α-Amino Acids: A Direct and Atom-Economical Approach

The direct reduction of readily available and often naturally occurring α-amino acids represents one of the most straightforward and atom-economical routes to chiral 1,2-amino alcohols.[4] This method preserves the stereochemical integrity of the starting material, providing direct access to enantiomerically pure products. While powerful reducing agents like lithium aluminum hydride (LiAlH4) are effective, milder and more selective reagents have been developed to enhance the practicality and safety of this transformation.[5][6]